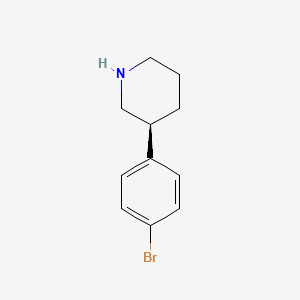

(S)-3-(4-Bromophenyl)piperidine

Description

Significance of Chiral Piperidine (B6355638) Scaffolds in Contemporary Drug Discovery and Development

The piperidine ring, a six-membered nitrogenous heterocycle, is a fundamental structural motif in a vast array of pharmaceuticals and natural products. nih.govijnrd.org Its prevalence has made it a cornerstone of medicinal chemistry. thieme-connect.comresearchgate.net When a chiral center is introduced into the piperidine scaffold, it can significantly influence the molecule's biological activity. thieme-connect.com Chiral piperidine scaffolds are common cores in many active pharmaceuticals, including recently approved drugs and promising drug candidates. thieme-connect.comresearchgate.net

The strategic incorporation of chiral piperidine units into small molecules offers several advantages in drug design. thieme-connect.comresearchgate.netthieme-connect.com These benefits include:

Modulation of Physicochemical Properties: The introduction of substituents or chiral centers on the piperidine ring can alter properties like solubility and lipophilicity, which are crucial for a drug's absorption and distribution. researchgate.netthieme-connect.com

Enhancement of Biological Activities and Selectivity: Chirality is key to the specific interactions between a drug and its biological target, such as a protein-binding site. thieme-connect.com A specific stereoisomer can exhibit significantly higher potency and selectivity for its intended target over other isomers, as seen in inhibitors of HDM2-p53 PPI. researchgate.net

Improvement of Pharmacokinetic Profiles: The stereochemistry of a molecule can affect its metabolic pathway and half-life, leading to a more favorable pharmacokinetic profile. researchgate.netthieme-connect.com

Reduction of hERG Toxicity: The introduction of chiral piperidine scaffolds has been shown to potentially reduce cardiac toxicity associated with the hERG channel. thieme-connect.comresearchgate.netthieme-connect.com

Despite the synthetic challenges and increased costs associated with producing stereochemically pure compounds, the potential for improved therapeutic outcomes makes chiral piperidines a highly valuable and promising strategy in the development of new medicines to combat a wide range of diseases. researchgate.netthieme-connect.com

(S)-3-(4-Bromophenyl)piperidine as a Stereospecific Building Block in Pharmaceutical Intermediates

This compound is a prime example of a chiral building block used in the synthesis of complex pharmaceutical agents. whiterose.ac.ukportico.orgresearchgate.net Its primary significance lies in its role as a key intermediate in the preparation of Niraparib. patsnap.comqingmupharm.com Niraparib is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor that has shown efficacy in tumors with mutations in the BRCA-1 and BRCA-2 genes. qingmupharm.com PARP inhibitors are a class of targeted cancer therapies that work by exploiting DNA repair deficiencies in cancer cells. patsnap.com

The "(S)" designation in its name indicates a specific three-dimensional arrangement of the atoms around the chiral center at the third position of the piperidine ring. This precise stereochemistry is crucial for the final biological activity of Niraparib. The synthesis of such enantiopure compounds relies on stereospecific building blocks like this compound to ensure that the final drug molecule has the correct orientation to interact effectively with its target, the PARP enzyme. The use of such building blocks is a common strategy to streamline the synthesis of complex, three-dimensional molecules for medicinal applications. whiterose.ac.uk

Overview of Key Research Trajectories and Methodological Advancements Related to the Compound

Research related to this compound and similar structures is largely driven by the demand for efficient and scalable synthetic routes to produce enantiomerically pure pharmaceutical intermediates. nih.gov One documented method for preparing this compound involves a multi-step sequence starting with the nucleophilic reaction of ethyl p-bromobenzoacetate and N-Boc-3-aminopropyl bromide, followed by cyclization, reduction, and finally, chiral resolution to isolate the desired (S)-enantiomer. patsnap.com This particular route is noted for being short, high-yielding, and avoiding the use of hydrogen and metal catalysts, which can be advantageous in terms of cost, safety, and environmental impact. patsnap.com

More broadly, significant advancements have been made in the synthesis of substituted piperidines. mdma.ch Modern organic chemistry focuses on developing stereocontrolled methods to access these valuable heterocycles. mdma.ch A recent key development is the rhodium-catalyzed asymmetric reductive Heck reaction. acs.org This method allows for the synthesis of 3-substituted tetrahydropyridines from aryl boronic acids and pyridine (B92270) derivatives with high yield and excellent enantioselectivity. acs.org The utility of this advanced methodology has been demonstrated through the formal synthesis of Niraparib, highlighting a cutting-edge approach to obtaining the core structure found in this compound. acs.org These research trajectories underscore the continuous effort to develop more efficient, selective, and scalable methods for producing vital chiral building blocks for the pharmaceutical industry.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(4-bromophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTZMTODFHPUHI-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Precision Synthetic Methodologies for S 3 4 Bromophenyl Piperidine

Retrosynthetic Analysis of the (S)-3-(4-Bromophenyl)piperidine Structure

A logical retrosynthetic analysis of this compound reveals several strategic disconnections that lead to readily available starting materials. The primary chiral center at the C3 position and the piperidine (B6355638) ring itself are the key structural features to consider.

A primary disconnection can be made at the C-N and C-C bonds of the piperidine ring, suggesting a cyclization strategy. This leads back to a linear amino-aldehyde or a related precursor. A further disconnection of the aryl-piperidine bond points towards a 4-bromophenyl nucleophile and a suitable piperidine electrophile or vice versa.

A more sophisticated approach involves envisioning the piperidine ring being formed from a pyridine (B92270) precursor through reduction. This simplifies the problem to the asymmetric functionalization of a pyridine ring. The 4-bromophenyl group can be introduced via a carbon-carbon bond-forming reaction, such as a coupling reaction. This leads to two key synthons: a pyridine derivative and a 4-bromophenyl organometallic reagent. The chirality can be introduced during the reduction of the pyridine ring or through a subsequent resolution step.

Another effective retrosynthetic strategy begins with the disconnection of the piperidine ring itself, leading to acyclic precursors. For instance, a Dieckmann condensation approach would involve a diester with a nitrogen-containing backbone. Alternatively, an intramolecular reductive amination of a keto-amine could be envisioned.

These retrosynthetic pathways form the basis for the diverse synthetic methodologies discussed in the following sections.

Enantioselective Synthesis Strategies

The synthesis of enantiopure this compound relies heavily on strategies that can effectively control stereochemistry. Chemo-enzymatic methods and asymmetric organometallic catalysis have emerged as powerful tools to achieve this goal.

Chemo-Enzymatic Cascade Approaches

The convergence of chemical synthesis and biocatalysis offers elegant and efficient routes to chiral molecules. For the synthesis of this compound, chemo-enzymatic cascades involving amine oxidases and ene-reductases have proven particularly effective. acs.org

A one-pot cascade reaction utilizing an amine oxidase and an ene imine reductase (EneIRED) can be employed for the asymmetric synthesis of 3-substituted piperidines. acs.org This strategy typically starts with a readily available 3-(4-bromophenyl)pyridine. The pyridine ring is first chemically activated and reduced to a tetrahydropyridine (B1245486) derivative. This intermediate then enters the enzymatic cascade.

The amine oxidase selectively oxidizes the N-substituted tetrahydropyridine to a cyclic imine. Subsequently, an ene imine reductase, in the presence of a nicotinamide (B372718) cofactor, reduces the imine in a stereoselective manner to furnish the desired (S)- or (R)-piperidine. The stereochemical outcome is dictated by the specific EneIRED used. acs.org

This chemo-enzymatic approach has been successfully applied to the synthesis of (S)-3c, a key intermediate for Niraparib, starting from 3-(4-bromophenyl)pyridine. The process involves three steps: chemical reduction of the pyridine, the one-pot amine oxidase/EneIRED cascade, and a final deprotection/protection sequence to yield the target compound with high enantiomeric excess (ee). acs.org

| Step | Reaction | Key Reagents/Enzymes | Product | Overall Yield | Enantiomeric Excess (ee) |

| 1 | Chemical Reduction | NaBH4, Phenyl Chloroformate | N-substituted tetrahydropyridine | - | - |

| 2 | One-pot Cascade | Amine Oxidase, Ene Imine Reductase (EneIRED) | (S)-N-substituted-3-(4-bromophenyl)piperidine | - | >99% |

| 3 | Deprotection/Protection | - | This compound | 61% | >99% |

Table 1: Chemo-enzymatic synthesis of this compound intermediate. acs.org

Dynamic kinetic resolution (DKR) is a powerful strategy to overcome the 50% theoretical yield limit of classical kinetic resolution. In a DKR process, the less reactive enantiomer of a racemic starting material is continuously racemized in situ, allowing for its conversion to the desired enantiomer. nih.gov

While a specific DKR process for this compound is not explicitly detailed in the provided search results, the principle can be applied to its synthesis. For instance, a racemic mixture of 3-(4-bromophenyl)piperidine (B3029733) could be subjected to an enzymatic acylation. An appropriate lipase (B570770) could selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. If a suitable racemization catalyst is present, the (R)-enantiomer can be continuously converted back to the racemic mixture, allowing for a theoretical yield of up to 100% of the (S)-enantiomer.

The key to a successful DKR is the compatibility of the racemization catalyst with the enzymatic resolution conditions. For piperidine derivatives, this could potentially be achieved using a metal catalyst or by transiently forming a reversible imine.

Asymmetric Organometallic Catalysis

Asymmetric catalysis using transition metals, particularly rhodium, provides a versatile and highly efficient platform for the synthesis of chiral piperidines.

A notable advancement in the synthesis of enantioenriched 3-substituted piperidines is the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnorganic-chemistry.org This method involves the coupling of an arylboronic acid with a pyridine derivative that has been partially reduced and activated. snnu.edu.cn

For the synthesis of this compound, the process would start with pyridine, which is first reduced to a dihydropyridine (B1217469) and then protected, for instance, as a phenyl carbamate (B1207046) derivative. This activated dihydropyridine then undergoes a rhodium-catalyzed asymmetric carbometalation with 4-bromophenylboronic acid. The choice of chiral phosphine (B1218219) ligand is critical for achieving high enantioselectivity. snnu.edu.cn

The resulting 3-substituted tetrahydropyridine can then be hydrogenated to afford the final this compound. This three-step sequence offers a modular and efficient route to a wide range of 3-arylpiperidines with excellent enantiocontrol. snnu.edu.cn

| Step | Reaction | Catalyst/Ligand | Key Reactants | Product | Yield | Enantiomeric Excess (ee) |

| 1 | Partial Reduction/Protection | NaBH4, Phenyl Chloroformate | Pyridine | Phenyl pyridine-1(2H)-carboxylate | - | - |

| 2 | Asymmetric Reductive Heck | [Rh(cod)(OH)]2 / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate, 4-Bromophenylboronic acid | 3-(4-Bromophenyl)-tetrahydropyridine derivative | High | High |

| 3 | Reduction | H2, Pd/C | 3-(4-Bromophenyl)-tetrahydropyridine derivative | This compound | High | High |

Table 2: Rhodium-catalyzed asymmetric synthesis of this compound. snnu.edu.cn

Palladium-Catalyzed C(sp3)-H Arylation in Chiral Piperidine Systems

The direct functionalization of C(sp3)-H bonds has emerged as a powerful tool in organic synthesis, and palladium-catalyzed arylation represents a significant advancement in this area. For the synthesis of chiral piperidines, this methodology allows for the direct introduction of an aryl group at a specific position on the piperidine ring, often with a high degree of stereocontrol.

In the context of synthesizing molecules structurally related to this compound, palladium-catalyzed C(sp3)-H arylation has been explored to create 3-arylpiperidines. Research has demonstrated that the selectivity of the arylation process, specifically whether the α or β position of the piperidine ring is functionalized, can be controlled by the choice of ligand. rsc.org Flexible biarylphosphine ligands have been shown to favor the formation of the desired β-arylated products. rsc.org The mechanism, as studied by Density Functional Theory (DFT), suggests that the reductive elimination steps from a common α-palladated intermediate determine the final product distribution. rsc.org

Furthermore, directing groups have been successfully employed to achieve regio- and stereoselective C(sp3)-H arylation. For instance, an aminoquinoline auxiliary at the C(3) position of pyrrolidines and piperidines has enabled the selective synthesis of cis-3,4-disubstituted products with excellent regio- and stereoselectivity. researchgate.net These reactions can be performed under silver-free conditions with low catalyst loading and an inexpensive base like potassium carbonate. researchgate.net Similarly, a C(4) aminoquinoline amide auxiliary has been used to achieve selective Pd-catalyzed C(3)–H cis-functionalization of piperidine carboxylic acids. chemrxiv.org This approach benefits from significantly lower reaction temperatures compared to other heterocycle C(sp3)–H functionalization reactions. chemrxiv.org

While these methods showcase the potential of palladium-catalyzed C(sp3)-H arylation for constructing complex piperidine systems, the direct asymmetric synthesis of this compound via this route remains a specialized area of research.

Stereocontrolled Grignard Reactions in Piperidine Ring Systems

Grignard reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds. In the synthesis of substituted piperidines, the stereocontrolled addition of a Grignard reagent to a piperidine-based electrophile is a key strategy for establishing the desired stereochemistry.

A common approach involves the reaction of a Grignard reagent with an N-protected 3-piperidone. For example, the reaction of N-protected 3-piperidone with a para-substituted phenyl magnesium halide, such as 4-bromophenylmagnesium bromide, yields a 3-hydroxy-3-phenylpiperidine derivative. google.com The subsequent steps would then involve the removal of the hydroxyl group and the N-protecting group to afford the final 3-phenylpiperidine (B1330008) product. google.com The stereochemical outcome of the Grignard addition can be influenced by the nature of the N-protecting group and the reaction conditions.

Another strategy employs chiral auxiliaries to direct the stereochemical course of the Grignard reaction. For instance, diastereoselective reactions of chiral 1,3-oxazolidines with Grignard reagents have been utilized for the stereocontrolled synthesis of piperidine derivatives. acs.org Furthermore, the addition of Grignard reagents to oxa-bridged benzazepines has been shown to proceed with high diastereoselectivity, providing a pathway to 2-substituted benzazepin-5-ols which can be further elaborated. nih.gov The stereoselectivity in these reactions is often rationalized by the coordination of the Grignard reagent to an oxygen atom within the substrate, followed by intramolecular delivery of the alkyl or aryl group. nih.gov

| Reactant 1 | Reactant 2 | Product | Key Feature |

| N-protected 3-piperidone | 4-Bromophenylmagnesium bromide | N-protected 3-(4-Bromophenyl)-3-hydroxypiperidine | Formation of the C-C bond at the 3-position. google.com |

| Chiral 1,3-oxazolidine derivative | Grignard Reagent | Diastereomerically enriched piperidine derivative | Use of a chiral auxiliary to control stereochemistry. acs.org |

| Oxa-bridged benzazepine | Grignard Reagent | Diastereomerically enriched 2-substituted benzazepin-5-ol | High diastereoselectivity through chelation control. nih.gov |

Classical Synthesis with Chiral Resolution

Classical synthesis involving the preparation of a racemic mixture followed by chiral resolution remains a widely practiced and effective method for obtaining enantiomerically pure compounds like this compound.

Preparation of Racemic 3-(4-Bromophenyl)piperidine Precursors

The synthesis of the racemic precursor, 3-(4-bromophenyl)piperidine, is the initial step in this classical approach. A common and straightforward method involves a multi-step sequence starting from readily available materials.

One established route begins with the reaction of an N-protected 3-piperidone with 4-bromophenylmagnesium bromide in a Grignard reaction to form the corresponding tertiary alcohol, N-protected 3-(4-bromophenyl)-3-hydroxypiperidine. google.com This intermediate then undergoes an elimination reaction to yield a mixture of N-protected 3-(4-bromophenyl)-1,2,5,6-tetrahydropyridine and N-protected 5-(4-bromophenyl)-1,2,3,4-tetrahydropyridine. google.com Subsequent hydrogenation of this mixture of unsaturated piperidines, typically using a transition metal catalyst, furnishes the racemic N-protected 3-(4-bromophenyl)piperidine. google.com Finally, removal of the protecting group yields the target racemic 3-(4-bromophenyl)piperidine. google.com

The choice of the N-protecting group is critical for the success of this sequence, with groups like benzyl (B1604629) or tert-butoxycarbonyl (Boc) being commonly employed. These protecting groups must be stable to the Grignard and elimination conditions but readily cleavable in the final step.

Diastereomeric Salt Formation for Enantiomeric Separation of 3-(4-Bromophenyl)piperidine

With the racemic mixture of 3-(4-bromophenyl)piperidine in hand, the next critical step is the separation of the two enantiomers. The most common method for this is chiral resolution via the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique relies on reacting the racemic base with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.orglibretexts.org This reaction produces a mixture of two diastereomeric salts which, unlike enantiomers, have different physical properties, most notably different solubilities. wikipedia.orgchiralpedia.com

For the resolution of a basic compound like 3-(4-bromophenyl)piperidine, chiral acids such as tartaric acid, mandelic acid, or camphorsulfonic acid are frequently used. libretexts.org The choice of the resolving agent and the solvent system is crucial and often determined empirically to achieve efficient separation. wikipedia.org The goal is to find conditions where one of the diastereomeric salts is significantly less soluble than the other, allowing it to crystallize out of the solution. nih.gov

| Racemic Base | Chiral Resolving Agent | Diastereomeric Salts Formed |

| (R/S)-3-(4-Bromophenyl)piperidine | (+)-Tartaric Acid | (R)-3-(4-Bromophenyl)piperidine-(+)-tartrate and this compound-(+)-tartrate |

| (R/S)-3-(4-Bromophenyl)piperidine | (-)-Mandelic Acid | (R)-3-(4-Bromophenyl)piperidine-(-)-mandelate and this compound-(-)-mandelate |

| (R/S)-3-(4-Bromophenyl)piperidine | (+)-Camphorsulfonic Acid | (R)-3-(4-Bromophenyl)piperidine-(+)-camphorsulfonate and this compound-(+)-camphorsulfonate |

Crystallization-Based Chiral Resolution Techniques

Once the diastereomeric salts are formed, the separation is achieved through crystallization. chiralpedia.com Fractional crystallization is the most common technique employed. By carefully controlling the concentration and temperature of the solution, the less soluble diastereomeric salt will selectively precipitate, leaving the more soluble diastereomer in the mother liquor. gavinpublishers.comnih.gov

The efficiency of the resolution can often be improved by a process called entrainment or seeded crystallization. wikipedia.org In this method, a small crystal of the desired pure diastereomeric salt is added to a supersaturated solution of the diastereomeric mixture. This seed crystal acts as a template, inducing the crystallization of only that specific diastereomer. researchgate.net

After separating the crystallized diastereomeric salt by filtration, the pure enantiomer of 3-(4-bromophenyl)piperidine is recovered by breaking the salt. This is typically achieved by treating the salt with a base to neutralize the chiral acid, followed by extraction of the free chiral amine. The resolving agent can often be recovered and reused. The enantiomeric purity of the final product is then determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC).

Advanced Synthetic Pathways and Process Optimization for this compound

Beyond the classical resolution methods, research continues to focus on developing more advanced and efficient synthetic pathways to this compound. These efforts are driven by the need for more sustainable, cost-effective, and scalable processes for the production of this key chiral intermediate.

Process optimization of the classical resolution method is one area of focus. This includes the screening of a wider range of chiral resolving agents and solvent systems to improve the yield and enantiomeric excess of the desired diastereomeric salt. gavinpublishers.com The development of tandem resolution processes, where both enantiomers can be obtained with high purity from the same batch using the same resolving agent, represents a significant advancement in efficiency. nih.gov

Furthermore, alternative synthetic strategies that avoid the need for chiral resolution are highly sought after. Asymmetric synthesis, where the desired stereocenter is introduced early in the synthetic sequence using a chiral catalyst or auxiliary, is a powerful approach. While specific examples for this compound are proprietary or less documented in open literature, the principles of asymmetric hydrogenation of a suitable prochiral enamine or imine precursor are applicable.

The development of biocatalytic methods, employing enzymes to perform stereoselective transformations, also holds great promise. For instance, a transaminase could potentially be used for the asymmetric amination of a ketone precursor to directly yield the (S)-amine. These advanced methods aim to reduce the number of synthetic steps, minimize waste, and provide a more direct and atom-economical route to enantiomerically pure this compound.

Development of Methods Avoiding Environmentally Sensitive Reagents and Catalysts

In recent years, synthetic chemistry has increasingly focused on developing "green" methodologies that minimize the use of hazardous and environmentally sensitive materials. In the context of synthesizing this compound, efforts have been made to move away from traditional methods that may rely on heavy metal catalysts or harsh reagents.

One notable approach involves a multi-step synthesis that strategically avoids the use of hydrogen and certain metal catalysts. patsnap.com This method commences with a nucleophilic substitution reaction between ethyl p-bromobenzoacetate and N-Boc-3-aminopropyl bromide in the presence of a base like sodium hydride in an anhydrous solvent such as dimethyl sulfoxide. patsnap.com The resulting intermediate undergoes a base-mediated intramolecular cyclization. patsnap.com Subsequent reduction of the cyclized product, for instance with a borane (B79455) tetrahydrofuran (B95107) complex, yields the racemic 3-(4-bromophenyl)piperidine. patsnap.com The final and crucial step to obtain the desired (S)-enantiomer is a chiral resolution using a suitable resolving agent. patsnap.com This pathway is advantageous due to its circumvention of hydrogenation steps, which often require precious metal catalysts, and its use of more readily available reagents, potentially lowering production costs and environmental impact. patsnap.com

The key steps of this synthetic route are outlined below:

Nucleophilic Substitution: Reaction of ethyl p-bromobenzoacetate with N-Boc-3-aminopropyl bromide. patsnap.com

Intramolecular Cyclization: Formation of the piperidine ring. patsnap.com

Reduction: Conversion of a keto group to a methylene (B1212753) group to form the piperidine scaffold. patsnap.com

Chiral Resolution: Separation of the (S)-enantiomer from the racemic mixture. patsnap.com

This method provides a viable alternative for the synthesis of this compound, with a focus on operational simplicity and the avoidance of reagents that pose significant environmental or safety concerns. patsnap.com

Protocols Achieving High Yields and Superior Stereoselectivity

Achieving high yields and excellent stereocontrol is paramount in the synthesis of enantiomerically pure compounds for pharmaceutical applications. A state-of-the-art method for the synthesis of this compound and its analogs involves a rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnnih.govusc.eduacs.org This highly efficient and enantioselective process has been demonstrated to be applicable to a wide range of substrates. snnu.edu.cn

The synthesis begins with the partial reduction of pyridine to a dihydropyridine derivative, which is then coupled with an arylboronic acid in the presence of a rhodium catalyst and a chiral ligand. snnu.edu.cnnih.govusc.eduacs.org Specifically, the reaction of a phenyl pyridine-1(2H)-carboxylate with 4-bromophenylboronic acid, catalyzed by a rhodium complex with a chiral phosphine ligand such as (S)-Segphos, produces a 3-substituted tetrahydropyridine intermediate with high enantiomeric excess (ee). snnu.edu.cnorganic-chemistry.org The final step is the reduction of the tetrahydropyridine to the desired this compound. snnu.edu.cnacs.org

This methodology is notable for its broad functional group tolerance, allowing for the synthesis of a diverse library of 3-arylpiperidines. snnu.edu.cnacs.org The reaction conditions are optimized to achieve both high yields and exceptional levels of stereoselectivity. snnu.edu.cn

Table 1: Rhodium-Catalyzed Asymmetric Synthesis of a Tetrahydropyridine Intermediate

| Entry | Arylboronic Acid | Catalyst Loading (mol %) | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Bromophenylboronic acid | 3 | (S)-Segphos | THP:Toluene:H₂O (1:1:1) | 70 | 85 | 95 | snnu.edu.cnorganic-chemistry.org |

| 2 | Phenylboronic acid | 3 | (S)-Segphos | THP:Toluene:H₂O (1:1:1) | 70 | 81 | 96 | snnu.edu.cnorganic-chemistry.org |

| 3 | 4-Methoxyphenylboronic acid | 3 | (S)-Segphos | THP:Toluene:H₂O (1:1:1) | 70 | 88 | 95 | snnu.edu.cn |

The subsequent reduction of the enantioenriched tetrahydropyridine intermediate, for example through palladium-on-carbon-mediated hydrogenation, proceeds to the final this compound product. acs.org This protocol represents a significant advancement in the field, providing a reliable and highly selective route to this important chiral building block. snnu.edu.cnnih.govusc.eduacs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(4-bromophenyl)piperidine |

| 4-bromophenylboronic acid |

| 4-Chlorophenylboronic acid |

| 4-Methoxyphenylboronic acid |

| Borane tetrahydrofuran complex |

| Dimethyl sulfoxide |

| Ethyl p-bromobenzoacetate |

| N-Boc-3-aminopropyl bromide |

| Palladium-on-carbon |

| Phenyl pyridine-1(2H)-carboxylate |

| Phenylboronic acid |

| Pyridine |

| Rhodium |

| (S)-Segphos |

| Sodium hydride |

| Tetrahydrofuran (THF) |

Chemical Reactivity and Derivatization Strategies of S 3 4 Bromophenyl Piperidine

Functional Group Interconversions on the 4-Bromophenyl Moiety

The bromine atom on the phenyl ring serves as a versatile handle for introducing a variety of functional groups through well-established coupling methodologies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org The reactivity of the aryl bromide in (S)-3-(4-bromophenyl)piperidine makes it an excellent substrate for these transformations. The general order of reactivity for aryl halides in these reactions is I > Br > OTf >> Cl. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. libretexts.org this compound can react with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl structures. libretexts.orgnih.gov The choice of catalyst, ligands, solvent, and base can significantly influence the reaction's yield and selectivity. youtube.com For instance, electron-rich boronic acids tend to give good yields, while electron-withdrawing groups on the boronic acid can slow down the transmetalation step. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is typically catalyzed by palladium complexes like tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297), with a base such as triethylamine. wikipedia.orgorganic-chemistry.org The reaction with this compound would lead to the formation of a stilbene-like derivative.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org The reaction can be performed under mild conditions, making it suitable for complex molecules. wikipedia.org Coupling this compound with a terminal alkyne would yield an arylalkyne derivative.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Examples) | Product Type |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid or Ester | Pd(PPh₃)₄, PdCl₂(dppf) | Biaryl |

| Heck | Alkene | Pd(OAc)₂, Pd(PPh₃)₄ | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄/CuI | Arylalkyne |

Nucleophilic Aromatic Substitution Variants

Nucleophilic aromatic substitution (SNA) on an aryl halide like the 4-bromophenyl group of the title compound is generally challenging unless the ring is activated by strong electron-withdrawing groups. masterorganicchemistry.com In standard SNAr reactions, the typical leaving group reactivity order is F > Cl ≈ Br > I. nih.gov However, for non-activated aryl bromides, these reactions often require harsh conditions or specialized catalysts.

Modifications of the Piperidine (B6355638) Ring System

The piperidine ring offers sites for further functionalization, although these modifications must be carefully designed to control regioselectivity and preserve the existing stereochemistry.

Selective Electrophilic and Nucleophilic Substitutions

Direct C-H functionalization of the piperidine ring is a powerful strategy for introducing substituents. nih.gov The site of substitution can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov For instance, rhodium-catalyzed C-H insertion reactions have been used to introduce functional groups at various positions on the piperidine ring. nih.gov

Transformations Preserving Ring Integrity and Stereochemistry

Many synthetic routes involving piperidine derivatives focus on transformations that maintain the core ring structure and its stereochemistry, which is often crucial for biological activity. nih.gov For this compound, any modification to the piperidine ring would ideally preserve the (S)-configuration at the C3 position. Hydrogenation of a corresponding tetrahydropyridine (B1245486) precursor is a common method to establish the piperidine ring, and the conditions can be controlled to maintain stereochemistry. chemicalbook.com

N-Functionalization of the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes a variety of functionalization reactions.

Alkylation and Acylation: The nitrogen can be alkylated using alkyl halides or reductively aminated with aldehydes or ketones. Acylation with acyl chlorides or anhydrides provides the corresponding amides. These reactions are fundamental for introducing a wide range of substituents.

Derivatization for Analytical Purposes: The piperidine nitrogen can be derivatized to enhance detection in analytical techniques. For example, derivatization with N-(4-aminophenyl)piperidine has been used to improve the detection of organic acids in mass spectrometry. nih.govnsf.gov Another example is the derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) for fluorescence detection in HPLC. nih.gov

Amidation and Alkylation Reactions

The secondary amine of this compound serves as a versatile handle for introducing a wide range of functional groups through amidation and alkylation reactions. These transformations are fundamental in modifying the compound's properties and for its incorporation into larger molecular frameworks.

Amidation reactions involve the acylation of the piperidine nitrogen to form an amide bond. This is a common strategy to synthesize derivatives, including intermediates for active pharmaceutical ingredients. A notable example is the formation of (S)-N-Acetyl-3-(4-bromo-phenyl)piperidine. In a documented procedure, the N-acetyl group was introduced and subsequently removed, highlighting its use as both a derivative and a protecting group. google.com The reaction involves treating this compound with an acetylating agent.

Alkylation of the piperidine nitrogen introduces an alkyl or aryl group, converting the secondary amine into a tertiary amine. This reaction is typically achieved by nucleophilic substitution on an alkyl halide. General methods for the N-alkylation of piperidines are well-established and applicable to the this compound scaffold. researchgate.net These reactions often employ a base to neutralize the hydrogen halide formed during the reaction, driving it to completion. Common conditions include the use of an alkylating agent in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.net For more reactive alkylating agents, the reaction can proceed by simply stirring the components at room temperature. researchgate.net

Table 1: Examples of Amidation and Alkylation Reactions This table is interactive. Click on the headers to sort.

| Reaction Type | Reagent(s) | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| Amidation | Acetylating Agent (e.g., Acetic Anhydride or Acetyl Chloride) | (S)-N-Acetyl-3-(4-bromophenyl)piperidine | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | google.com |

| Alkylation | Alkyl Halide (e.g., R-Br, R-I) | (S)-N-Alkyl-3-(4-bromophenyl)piperidine | Base (e.g., K₂CO₃ or NaH), Solvent (e.g., DMF or Acetonitrile) | researchgate.net |

Protection and Deprotection Strategies for the Piperidine Nitrogen

In the context of multi-step organic synthesis, it is often necessary to protect the piperidine nitrogen to prevent it from participating in undesired side reactions. The choice of a protecting group is critical and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal once its purpose is served.

The most commonly employed protecting group for the nitrogen of this compound is the tert-butoxycarbonyl (Boc) group . patsnap.combldpharm.com The Boc group is introduced by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This protecting group is valued for its stability under a wide range of non-acidic conditions, including exposure to nucleophiles and bases. researchgate.net

Deprotection, or the removal of the Boc group, is typically achieved under acidic conditions. A common method involves treating the N-Boc protected piperidine with a strong acid such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a suitable organic solvent. patsnap.comresearchgate.net For instance, a documented procedure for the synthesis of this compound involves the deprotection of its N-Boc precursor using HCl in ethyl acetate at room temperature. patsnap.com

Another functional group that can serve as a protecting group is the acetyl group , as mentioned in the amidation section. While forming a stable amide, the acetyl group can be removed under hydrolytic conditions, typically by heating in an aqueous acid or base. For example, (S)-N-Acetyl-3-(4-bromo-phenyl)piperidine can be deprotected by refluxing in 6N aqueous hydrochloric acid to yield the parent piperidine. google.com

Table 2: Protection and Deprotection of the Piperidine Nitrogen This table is interactive. Click on the headers to sort.

| Strategy | Protecting Group | Protection Reagent | Deprotection Reagent(s) | Typical Conditions | Reference |

|---|---|---|---|---|---|

| Protection | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | - | Base (e.g., DMAP), Solvent (e.g., CH₂Cl₂) | patsnap.comresearchgate.net |

| Deprotection | tert-Butoxycarbonyl (Boc) | - | Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA) | Solvent (e.g., Ethyl Acetate or Dichloromethane), Room Temperature | patsnap.com |

| Deprotection | Acetyl (Ac) | - | 6N Aqueous Hydrochloric Acid (HCl) | Reflux (Heating) | google.com |

Strategic Importance of S 3 4 Bromophenyl Piperidine As a Chiral Intermediate

Essential Precursor in the Synthesis of Complex Pharmaceutical Agents

The precise three-dimensional structure of (S)-3-(4-Bromophenyl)piperidine makes it an invaluable starting material for the synthesis of sophisticated pharmaceutical compounds where stereochemistry is critical for therapeutic activity.

Its Pivotal Role in the Synthesis of Niraparib, a Poly(ADP-Ribose) Polymerase (PARP) Inhibitor.qingmupharm.compatsnap.com

This compound is a crucial intermediate in the production of Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor. qingmupharm.compatsnap.comgoogle.com Niraparib is indicated for the treatment of certain types of cancer, and its efficacy is directly linked to the specific stereochemistry of its molecular structure, which is established by the chiral piperidine (B6355638) moiety. google.comnewdrugapprovals.org The synthesis of Niraparib involves the coupling of the this compound fragment with an indazole-7-carboxamide core. google.comnewdrugapprovals.org

Several synthetic routes to Niraparib have been developed, all of which underscore the importance of this compound as a key intermediate. google.compatsnap.com These methods often begin with simpler, achiral materials and introduce the chirality at a key step to produce the desired (S)-enantiomer of the piperidine derivative. google.comgoogle.com

Both linear and convergent synthesis strategies are employed in the production of Niraparib, with this compound playing a central role in each. differencebetween.comwikipedia.orgpediaa.com

| Synthesis Type | Description | Advantages | Disadvantages |

|---|---|---|---|

| Linear | Step-by-step assembly of the molecule. youtube.com | Conceptually simple. | Lower overall yield, less efficient for complex molecules. differencebetween.compediaa.com |

| Convergent | Independent synthesis of fragments followed by coupling. differencebetween.comwikipedia.org | Higher overall yield, more efficient, allows for parallel synthesis. differencebetween.comwikipedia.orgpediaa.com | Requires careful planning of fragment synthesis and coupling reactions. |

The enantiomeric purity of this compound is a critical quality attribute that directly influences the quality and safety of the final Niraparib API. veranova.commdpi.com The human body is a chiral environment, and as such, different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. veranova.comresearchgate.net

The use of enantiomerically pure this compound ensures that the final Niraparib product consists of the single, desired active enantiomer. veranova.com Contamination with the (R)-enantiomer could lead to a final drug product with reduced efficacy, altered pharmacokinetic properties, or even undesirable side effects. researchgate.netnih.gov Therefore, stringent control of the chiral purity of this intermediate is essential throughout the manufacturing process. veranova.comnih.gov Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are employed to verify the enantiomeric excess of this compound. mdpi.comnih.gov

Building Block for the Construction of Diverse Bioactive Molecules and Libraries

Beyond its role in Niraparib, the this compound scaffold is a valuable starting point for the creation of a wide array of other biologically active molecules. lifechemicals.comdntb.gov.ua Its inherent three-dimensional structure and the presence of reactive sites allow for extensive chemical modification. ajchem-a.comnih.gov

Scaffold Diversification through Strategic Functionalization

The this compound molecule offers several positions for chemical modification, enabling the synthesis of diverse molecular libraries for drug discovery. ajchem-a.comnih.gov The piperidine ring itself can be functionalized at various positions, and the bromine atom on the phenyl ring serves as a versatile handle for a multitude of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. nih.govresearchgate.net These reactions allow for the introduction of a wide range of substituents, leading to a vast chemical space that can be explored for biological activity. nih.govresearchgate.net

| Position | Potential Modifications | Key Reactions |

|---|---|---|

| Piperidine Nitrogen | Alkylation, Acylation, Arylation | Reductive amination, Amide coupling |

| Aromatic Ring (via Bromine) | Introduction of aryl, heteroaryl, alkyl, and other functional groups | Suzuki, Buchwald-Hartwig, Sonogashira cross-coupling reactions |

| Piperidine Ring Carbons | Introduction of various substituents | C-H activation, Lithiation-substitution |

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Investigations

The ability to systematically modify the this compound scaffold is crucial for conducting structure-activity relationship (SAR) studies. nih.govnih.govresearchgate.net By synthesizing and testing a series of analogs with specific structural changes, medicinal chemists can elucidate which parts of the molecule are essential for its biological activity. nih.govmiami.edu This iterative process of design, synthesis, and biological evaluation is fundamental to the optimization of lead compounds into potent and selective drug candidates. nih.gov For instance, modifications to the phenyl ring or the piperidine moiety can influence a compound's binding affinity for its target protein, as well as its pharmacokinetic properties. nih.govnih.gov

Advanced Computational and Theoretical Investigations on S 3 4 Bromophenyl Piperidine and Its Analogs

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for understanding the behavior of molecules at an atomic level. researchgate.net These techniques allow researchers to predict how a ligand might interact with its biological target, as well as the conformational preferences of the molecule itself.

Predictive Modeling of Ligand-Receptor Interactions for Piperidine (B6355638) Derivatives

Predictive modeling of ligand-receptor interactions is crucial in modern drug discovery. For piperidine derivatives, including (S)-3-(4-Bromophenyl)piperidine, molecular docking and molecular dynamics (MD) simulations are employed to forecast their binding affinity and mode of interaction with various receptors. researchgate.netacs.org These computational methods help in identifying key structural features responsible for biological activity. acs.org

The piperidine moiety is often a critical structural element for the activity of dual-targeting ligands, such as those for the histamine (B1213489) H3 and sigma-1 receptors. acs.orgnih.gov Molecular modeling studies have revealed that the piperidine ring can be an influential structural component for achieving high affinity at the σ1 receptor while maintaining affinity for the H3 receptor. nih.gov For instance, the replacement of a piperazine (B1678402) ring with a piperidine ring can significantly enhance affinity for the σ1 receptor. nih.gov

Molecular dynamics simulations provide further insights into the stability of ligand-receptor complexes. nih.gov These simulations, often run for nanoseconds, can confirm the conformational stability of piperidine derivatives within the binding pocket of a receptor. researchgate.net For example, MD simulations have been used to validate the stability of inhibitor-protease complexes involving piperidine derivatives, demonstrating their potential as therapeutic agents. researchgate.net Per-residue binding free energy deconvolution from MD simulations can pinpoint the specific amino acid residues responsible for the observed binding affinities of piperidine ligands. researchgate.netnih.gov

Table 1: Key Interactions of Piperidine Derivatives with Biological Targets

| Derivative Class | Target Receptor(s) | Key Interacting Residues (Example) | Predicted Outcome |

| Aminoethyl-substituted piperidines | σ1 Receptor | Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, Tyr206 nih.gov | Varied σ1 receptor affinities based on piperidine-N-substituents nih.gov |

| Piperidine/Piperazine-based compounds | σ1 and σ2 Receptors | Not specified | Potent agonism at the S1R nih.gov |

| Piperidinopyridine and Piperidinopyrimidine analogs | Oxidosqualene Cyclase | Not specified | Inhibition of cholesterol biosynthesis researchgate.net |

Conformational Analysis and Energetic Landscapes of Chiral Piperidine Systems

The conformational flexibility of the piperidine ring is a key determinant of its biological activity. The ring typically adopts a chair conformation, similar to cyclohexane. wikipedia.org However, in substituted piperidines, the presence of substituents can lead to a preference for either an axial or equatorial orientation. nih.gov In the case of this compound, the chiral center at the 3-position and the bulky 4-bromophenyl group significantly influence the conformational landscape.

Computational studies, including quantum chemical calculations, are essential for determining the relative energies of different conformers. acs.org For substituted piperidines, molecular mechanics calculations can quantitatively predict the conformer energies. nih.gov The introduction of bulky or polar substituents can shift the conformational equilibrium. For example, in some hindered piperidones, boat conformations have been observed, which is a deviation from the typical chair form. ias.ac.in

For chiral piperidines, understanding the energetic landscape is particularly important. The stereochemistry of the molecule can greatly influence its druggability. thieme-connect.com The introduction of a chiral center, as in this compound, can alter physicochemical properties and enhance biological activity and selectivity. thieme-connect.com DFT studies on enantioenriched spirocyclic 2-arylpiperidines have shown that tetrasubstituted piperidines can prefer a boat conformation to minimize unfavorable interactions, a finding confirmed by X-ray analysis. rsc.org

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which are fundamental to their reactivity and spectroscopic characteristics.

Elucidation of Electronic Structure, Bonding Characteristics, and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure of molecules. nih.gov DFT calculations can provide insights into molecular geometry, electronic stability, and reactivity. researchgate.net For piperidine derivatives, DFT has been used to study the structural and electronic properties of various analogs. researchgate.net

The electronic properties of the 4-bromophenyl substituent in this compound are of particular interest. DFT calculations on bromophenols have shown that the bromine substituent has a significant inductive effect. nih.gov This electronic influence can affect the reactivity of the entire molecule. Analysis of reactivity indices derived from quantum chemical calculations can help determine the chemical stability and nucleophilic or electrophilic nature of piperidine derivatives. chemjournal.kz

Hydrogen migration reactions in piperidine radicals have also been studied using quantum chemical calculations, revealing the feasibility of different rearrangement pathways. acs.org These studies highlight the influence of protonation and solvation on the reactivity of the piperidine ring system. acs.org

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR)

Quantum chemical calculations are also invaluable for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netresearchgate.net These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

For piperidine derivatives, DFT calculations have been successfully used to simulate vibrational spectra. tandfonline.com The calculated chemical shifts and coupling constants can help determine the preferred conformation of the molecule in solution. tandfonline.com For example, in 3,5-diethyl-2,6-di(2-bromophenyl)piperidin-4-one picrate, DFT calculations confirmed a normal chair conformation with all substituents in equatorial orientations. tandfonline.com

Theoretical NMR and IR data for the parent piperidine molecule are well-established and serve as a basis for understanding the spectra of its derivatives. uq.edu.auchemicalbook.comhmdb.canist.gov By comparing the experimental spectra of this compound with theoretically predicted spectra, a detailed understanding of its three-dimensional structure and electronic environment can be achieved.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Cheminformatics and QSAR/QSPR studies are computational approaches that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These models are essential for rational drug design, allowing for the prediction of the activity of novel compounds and providing insights into the key structural features that influence a particular biological outcome. researchgate.net

For piperidine analogs, QSAR models have been developed to predict their inhibitory activity against various targets. researchgate.netnih.gov For example, QSAR modeling of piperidinopyridine and piperidinopyrimidine analogs targeting oxidosqualene cyclase has provided insights into the structural features influencing inhibition. researchgate.net These models typically use a variety of molecular descriptors that capture the electronic, steric, and hydrophobic properties of the molecules. researchgate.net

In the context of this compound and its analogs, QSAR studies can be particularly insightful. Ligand-based pharmacophore modeling and 3D-QSAR studies on piperidine-3-carboxamide derivatives have been used to understand the structural requirements for their antimelanoma activity. nih.gov These models can explain the difference in biological activities between different stereoisomers (S- and R-configurations) and guide the rational design of more potent analogs. nih.gov The development of a robust QSAR model for this compound analogs could accelerate the discovery of new therapeutic agents by predicting their activity before synthesis.

Fragment-Based Design and Virtual Screening Approaches

Fragment-Based Drug Design (FBDD) has become a cornerstone of modern lead generation in the pharmaceutical industry. nih.govnumberanalytics.com This approach utilizes small molecular fragments, typically with a molecular weight of less than 300 Da, to screen against a biological target and identify weak-binding hits. numberanalytics.com These initial hits can then be optimized through strategies like fragment growing or linking to develop more potent, high-affinity ligands. numberanalytics.com

The core of this compound can be deconstructed into two primary fragments: the 4-bromophenyl group and the chiral (S)-piperidine ring. The piperidine ring, in particular, is a valuable 3D fragment that offers a distinct advantage over the predominantly flat molecules that often populate screening collections. nih.govrsc.org The synthesis and analysis of libraries based on substituted piperidines have demonstrated their utility in providing novel 3D building blocks for drug discovery programs. nih.gov

Virtual screening serves as a powerful computational tool that complements FBDD by rapidly evaluating large libraries of compounds to identify those with a high likelihood of binding to a target. capes.gov.br These approaches can be broadly categorized as either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known, SBVS methods like molecular docking can be employed. nih.gov In the context of analogs of this compound, a virtual library of related compounds could be docked into the active site of a target protein. The screening process would rank compounds based on a scoring function that estimates binding affinity and evaluates key interactions, such as hydrogen bonds and hydrophobic contacts. innovationforever.com

Ligand-Based Virtual Screening (LBVS): In the absence of a known target structure, LBVS methods use the structure of a known active ligand, such as this compound, as a template. nih.gov A pharmacophore model can be generated to define the essential chemical features required for biological activity. nih.gov This model, comprising features like aromatic rings, hydrogen bond donors/acceptors, and hydrophobic centers, is then used to search databases for molecules that match the pharmacophoric query.

The following table illustrates a typical workflow for a virtual screening campaign designed to identify novel analogs with a desired target interaction profile.

| Step | Description | Key Parameters & Metrics |

| 1. Library Preparation | A virtual library of analogs is compiled, including derivatives of the piperidine ring and substitutions on the phenyl ring. | Library Size: ~50,000 compounds; Format: 3D conformers generated. |

| 2. Pharmacophore Filtering | A 3D pharmacophore model is built based on the key features of this compound. The library is filtered to retain only compounds matching the model. | Features: 1 Aromatic Ring, 1 Hydrogen Bond Acceptor (Piperidine N), 1 Hydrophobic group. |

| 3. Molecular Docking (SBVS) | The filtered compounds are docked into the binding site of a target protein (e.g., a PARP enzyme). | Docking Software: Glide, GOLD; Scoring Function: Glide XP GScore, GOLD Fitness Score. nih.gov |

| 4. Hit Selection & Refinement | Top-scoring compounds are visually inspected for plausible binding modes and favorable interactions with key active site residues. | Selection Criteria: Docking score < -9.0 kcal/mol; presence of key hydrogen bonds. |

| 5. MM-GBSA Rescoring | The top hits undergo binding free energy calculations to refine the prediction of binding affinity. | Method: Molecular Mechanics–Generalized Born Surface Area (MM-GBSA). nih.gov |

Development of Predictive Models for Synthetic Efficiency and Molecular Interactions

Computational modeling extends beyond hit identification to predict the fundamental properties of molecules, such as their synthetic accessibility and interaction profiles. These predictive models are increasingly crucial for optimizing drug development pipelines, reducing costs, and improving success rates.

Predictive Models for Synthetic Efficiency: The synthesis of chiral molecules like this compound can involve complex, multi-step routes with challenges related to reagent cost and reaction conditions. patsnap.com Predictive models can be developed to forecast the efficiency of synthetic routes for novel analogs. By analyzing datasets of known reactions, machine learning algorithms can learn to predict the yield of a reaction based on the molecular features of reactants and catalysts. For instance, a model could be trained to predict the success of a specific asymmetric hydrogenation or a nucleophilic substitution reaction, thereby guiding chemists toward the most efficient pathways for synthesizing new derivatives.

Predictive Models for Molecular Interactions: Understanding and predicting how a molecule will interact with biological systems is a primary goal of computational chemistry. Modern approaches, such as graph neural networks (GNNs), offer powerful tools for this purpose. mdpi.com A GNN can learn directly from the 2D graph structure of a molecule, capturing intricate structural features without the need for pre-calculated descriptors. mdpi.com

A predictive model for the molecular interactions of this compound analogs could be developed as follows:

Graph Representation: Each analog is represented as a molecular graph, where atoms are nodes and bonds are edges.

Feature Extraction: An attention-based GNN with multiple layers is used to learn a feature representation (embedding) for each drug. This process identifies and prioritizes specific substructures that are important for the predicted interaction. mdpi.com

Prediction: The feature representations of the analogs are fed into a multilayer perceptron (MLP) predictor, which outputs a final score, such as the predicted binding affinity (pIC50) for a specific target or the likelihood of a particular drug-drug interaction. mdpi.com

The table below presents a hypothetical dataset that could be used to train such a predictive model for a series of this compound analogs against a target protein.

| Compound ID | Structure | Molecular Weight (Da) | LogP | Predicted pIC50 |

| Reference | This compound | 254.15 | 3.1 | 6.5 |

| Analog-001 | (S)-3-(4-Chlorophenyl)piperidine | 209.70 | 2.9 | 6.2 |

| Analog-002 | (S)-3-(4-Fluorophenyl)piperidine | 193.24 | 2.6 | 5.9 |

| Analog-003 | (S)-3-(4-Trifluoromethylphenyl)piperidine | 259.25 | 3.8 | 7.1 |

| Analog-004 | (S)-3-(p-tolyl)piperidine | 189.29 | 3.0 | 5.5 |

| Analog-005 | (S)-N-Methyl-3-(4-bromophenyl)piperidine | 268.18 | 3.4 | 6.8 |

By training on such data, the model could then make accurate predictions for new, unsynthesized analogs, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. Case studies have shown that such models can effectively explore specific drug substructures that lead to potential interactions, enhancing interpretability. mdpi.com

Analytical and Spectroscopic Characterization Methodologies in Advanced Research

Chromatographic Techniques for High-Resolution Analysis

Chromatographic methods are indispensable for separating (S)-3-(4-Bromophenyl)piperidine from its enantiomer and other potential impurities, thereby allowing for precise quantification and purity assessment.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (ee) of chiral compounds like this compound. uma.esmdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. mdpi.com The choice of CSP, often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, and the mobile phase composition are critical for achieving baseline separation. mdpi.com

The determination of enantiomeric excess is crucial for quality control in the synthesis of single-enantiomer drugs. mdpi.com In the case of piperidine (B6355638) derivatives, pre-column derivatization can be employed to introduce a chromophore, enhancing UV detection and enabling accurate quantification. nih.gov For instance, derivatization with p-toluenesulfonyl chloride allows for the sensitive analysis of piperidine enantiomers. nih.gov The resolution between the enantiomeric peaks, a key parameter in chiral HPLC, should be significant (often greater than 4.0) to ensure accurate ee determination. nih.gov The use of core-shell particle columns in HPLC has also been shown to provide faster and more efficient separations. nih.gov

Table 1: Parameters for Chiral HPLC Analysis

| Parameter | Typical Value/Condition | Purpose |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H) | Enantiomeric Separation |

| Mobile Phase | e.g., 0.1% diethylamine (B46881) in ethanol | Elution of Analytes |

| Flow Rate | e.g., 0.5 mL/min | Controls Retention Time and Resolution |

| Detection | UV at a specific wavelength (e.g., 228 nm) | Quantification of Enantiomers |

| Resolution (Rs) | > 4.0 | Ensures accurate ee determination |

Gas Chromatography (GC) for Purity Assessment of this compound

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds. birchbiotech.com For this compound, GC can be used to detect and quantify any residual starting materials, by-products, or solvents remaining after synthesis and purification. The method relies on the differential partitioning of compounds between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. birchbiotech.com

The purity is typically determined by comparing the peak area of the main compound to the total area of all detected peaks in the chromatogram. measurlabs.com For non-volatile or thermally labile impurities, other techniques like HPLC might be more suitable. birchbiotech.com GC can be coupled with a Flame Ionization Detector (FID) for general purity analysis or a Mass Spectrometer (MS) for the identification of unknown impurities. birchbiotech.commeasurlabs.com

Table 2: GC Purity Analysis Parameters

| Parameter | Description |

| Column | Capillary column with a suitable stationary phase |

| Carrier Gas | Inert gas (e.g., Helium, Nitrogen) |

| Temperature Program | Ramped oven temperature to elute compounds with different boiling points |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Purity Calculation | Area percent of the main peak relative to the total peak area |

Advanced Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and absolute stereochemistry of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques including ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to characterize this compound.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts (δ) of the protons in the piperidine ring and the bromophenyl group are characteristic. For example, in a related compound, 4-phenylpiperidine, the aromatic protons appear in the range of δ 7.15-7.31 ppm, while the piperidine protons are observed at higher fields. chemicalbook.com

¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical environment. The chemical shifts of the carbons in the piperidine ring and the bromophenyl moiety provide a unique fingerprint of the molecule.

Table 3: Representative NMR Data for Phenylpiperidine Structures

| Nucleus | Chemical Shift (δ) Range (ppm) - Representative |

| ¹H (Aromatic) | ~7.0 - 7.5 |

| ¹H (Piperidine - CH) | ~2.5 - 3.2 |

| **¹H (Piperidine - CH₂) ** | ~1.5 - 2.0 |

| ¹³C (Aromatic) | ~120 - 150 |

| ¹³C (Piperidine) | ~30 - 60 |

Note: Specific chemical shifts for this compound would require experimental data for the specific compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for accurately determining the molecular weight of this compound and confirming its elemental composition. nih.govpensoft.net By providing a highly accurate mass measurement (typically to within a few parts per million), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecule. nih.gov This involves isolating the molecular ion and subjecting it to collision-induced dissociation, which breaks the molecule into smaller, characteristic fragments. Analyzing these fragments provides valuable structural information that can corroborate the structure determined by NMR.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule and providing a precise three-dimensional model of its structure in the solid state. nih.govresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

For this compound, obtaining a suitable single crystal allows for the unambiguous assignment of the (S)-configuration at the chiral center. nih.gov The analysis also reveals detailed information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This information is invaluable for understanding the molecule's conformation and packing in the solid state. The use of circularly polarized synchrotron radiation can be a powerful tool in determining the absolute structure of chiral crystals. mdpi.com

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment

The chirality of this compound is a defining feature, and its confirmation is a standard procedure in its synthesis and purification. The enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical parameter, with reported syntheses achieving high stereoselectivity. google.com

Optical Rotation:

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. This property is intrinsic to the molecule's three-dimensional structure. The specific rotation is a standardized value that is dependent on the compound, solvent, concentration, temperature, and the wavelength of the light used. For this compound, the specific rotation is a key identifier of the (S)-enantiomer. While specific numerical values can vary slightly between different experimental setups, the sign of the rotation (positive or negative) is a fundamental characteristic of the enantiomer.

Table 1: Illustrative Optical Rotation Data for this compound

| Parameter | Value |

| Enantiomer | (S) |

| Sign of Rotation | Levorotatory (-) |

| Enantiomeric Excess (ee) | >99% |

Note: The specific rotation value is dependent on experimental conditions (concentration, solvent, temperature, wavelength) and is therefore presented here as a qualitative descriptor based on typical findings for similar chiral piperidine derivatives.

Circular Dichroism (CD) Spectroscopy:

Circular dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides detailed information about the stereochemical features of a molecule, including its absolute configuration and conformational preferences. The resulting CD spectrum is unique to a specific enantiomer and can serve as a fingerprint for its identification.

The CD spectrum of this compound would be expected to show characteristic Cotton effects, which are the differential absorption bands. The sign and magnitude of these effects are directly related to the spatial arrangement of the chromophores within the molecule, in this case, the bromophenyl group. The analysis of the CD spectrum, often in conjunction with computational modeling, can provide unambiguous assignment of the absolute configuration of the chiral center.

Table 2: Expected Circular Dichroism (CD) Spectral Characteristics for this compound

| Spectral Region | Expected Cotton Effect |

| Aromatic Transitions (approx. 200-280 nm) | Multiple bands corresponding to the electronic transitions of the bromophenyl chromophore. The signs of these bands (positive or negative) are specific to the (S)-configuration. |

Note: The exact wavelengths and molar ellipticities of the Cotton effects are dependent on the solvent and the specific conformation of the molecule. This table represents the expected regions of interest for CD analysis.

The combination of optical rotation and CD spectroscopy provides a robust and comprehensive approach to the stereochemical analysis of this compound, ensuring the quality and purity of this vital pharmaceutical intermediate.

Future Perspectives and Emerging Research Paradigms for S 3 4 Bromophenyl Piperidine

Development of More Sustainable and Green Chemistry Approaches for its Chiral Synthesis

The chemical industry is increasingly focused on developing efficient and sustainable methods for synthesizing nitrogen heterocycles. nih.gov Traditional multi-step syntheses of chiral piperidines are often resource-intensive, necessitating a shift towards greener alternatives that minimize waste, reduce energy consumption, and avoid hazardous reagents.

Biocatalysis and Chemo-enzymatic Methods: A significant advancement lies in the use of biocatalysis, which leverages the high stereoselectivity of enzymes to perform chiral syntheses under benign conditions. nih.gov Chemo-enzymatic approaches, which combine chemical synthesis with biocatalytic steps, are proving particularly effective. For instance, a one-pot amine oxidase/ene imine reductase cascade has been developed for the asymmetric dearomatization of activated pyridines, yielding stereo-defined 3-substituted piperidines. nih.gov This method has been successfully applied to prepare key intermediates for Niraparib synthesis. nih.gov

Other biocatalytic strategies include:

Transaminases: Used in hybrid bio-organocatalytic cascades to generate key reactive intermediates for complexity-building reactions like the Mannich reaction, leading to chiral piperidines. nih.gov

Hydroxylases: Enzymes such as ectoine 5-hydroxylase can introduce hydroxyl groups into piperidine (B6355638) rings, creating functionalized intermediates for further modification. chemistryviews.org

Imine Reductases (IREDs): Used in combination with transaminases and flow hydrogenation to assemble trisubstituted piperidine derivatives with excellent enantio- and diastereocontrol from achiral precursors. bohrium.com

Catalytic Asymmetric Synthesis: Modern catalytic methods offer step-economical and clean routes to chiral piperidines from simple starting materials. Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids and dihydropyridines provide access to a wide variety of enantioenriched 3-arylpiperidines, including precursors to Niraparib. acs.org Another innovative rhodium-catalyzed reductive transamination of pyridinium salts allows for the rapid synthesis of chiral piperidines with excellent stereoselectivity, avoiding the need for hydrogen gas. dicp.ac.cn

A recently developed modular approach combines biocatalytic C-H oxidation with nickel-electrocatalyzed radical cross-coupling. chemistryviews.orgmedhealthreview.comnews-medical.net This streamlined, two-step strategy can drastically reduce the number of synthetic steps (from as many as 17 down to 2-5) and avoids the use of expensive and toxic precious metals like palladium. medhealthreview.comnews-medical.net

| Synthesis Approach | Key Features | Advantages |

| Chemo-enzymatic Cascades | One-pot reactions using enzymes like amine oxidases and reductases. nih.gov | High stereoselectivity, benign reaction conditions, reduced workup. |

| Biocatalytic C-H Oxidation & Radical Cross-Coupling | Two-step method using enzymes and nickel electrocatalysis. chemistryviews.orgmedhealthreview.com | Drastically reduced step count, avoids precious metals, cost-effective. medhealthreview.comnews-medical.net |

| Asymmetric Catalysis | Rhodium-catalyzed reductive Heck reactions or transaminations. acs.orgdicp.ac.cn | High efficiency, excellent enantioselectivity, broad functional group tolerance. |

These green chemistry approaches not only offer a more sustainable production pathway for (S)-3-(4-Bromophenyl)piperidine but also expand the toolbox for creating novel, complex derivatives.

Application in Automated Synthesis and High-Throughput Screening Platforms

The integration of this compound as a scaffold into automated synthesis and high-throughput screening (HTS) platforms represents a significant opportunity to accelerate drug discovery. These technologies enable the rapid creation and evaluation of large libraries of compounds, dramatically shortening the design-make-test-analyze cycle.

Automated Synthesis of Piperidine Libraries: Automated platforms, including microwave peptide synthesizers and robotic flow synthesis systems, can be adapted for the parallel synthesis of piperidine-based compound libraries. nih.govbiotage.comnih.gov By using this compound as a core building block, chemists can programmatically introduce a wide variety of substituents at different positions (e.g., on the piperidine nitrogen or by modifying the phenyl ring). This allows for the systematic exploration of the chemical space around the core scaffold to identify structure-activity relationships (SAR).

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target. japsonline.com Libraries derived from the this compound scaffold are well-suited for such campaigns. The piperidine motif is a known "privileged structure," meaning it can bind to multiple receptor types, making its derivatives interesting candidates for screening against various targets. nih.govrsc.org The introduction of robotics, automation, and miniaturization techniques allows for the screening of over 50,000 compounds per day, enabling the swift identification of initial "hits" for further optimization. japsonline.com

| Platform | Application for this compound | Key Benefit |

| Automated Parallel Synthesis | Creation of large, focused libraries of derivatives. nih.gov | Rapid exploration of structure-activity relationships (SAR). |

| Robotic Flow Chemistry | Continuous, machine-assisted synthesis of analogs. researchgate.net | Increased throughput, reproducibility, and scalability. |

| High-Throughput Screening (HTS) | Rapid biological evaluation of compound libraries against diverse targets. japsonline.comnih.gov | Fast identification of "hit" compounds for lead development. |

The combination of automated synthesis to generate diversity and HTS to perform large-scale biological evaluation can significantly accelerate the discovery of new drug candidates based on the this compound framework.

Development of Novel Derivatization Strategies for Targeted Drug Discovery Research